molecular formula C16H23NO2S B2778479 Tert-butyl 4-(phenylthio)piperidine-1-carboxylate CAS No. 154612-64-3

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate

Cat. No.: B2778479
CAS No.: 154612-64-3
M. Wt: 293.43
InChI Key: NFTZBSOZGOAIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a phenylthio group. This compound is known for its unique reactivity and potential for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(phenylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and phenylthiol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butyl group or to modify the phenylthio group.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-tert-butylated products or modified phenylthio derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the development of bioactive compounds and as a linker in PROTAC (Proteolysis Targeting Chimeras) technology for targeted protein degradation.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.

    Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another 4-aryl piperidine used in targeted protein degradation.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized in the development of bioactive compounds.

Uniqueness

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate is unique due to the presence of the phenylthio group, which introduces additional reactivity and potential for further chemical modifications. This makes it a valuable building block for the synthesis of more complex molecules, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-phenylsulfanylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)20-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTZBSOZGOAIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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